molecular formula C7H6F2N2O B7865530 3,5-DIFLUOROBENZAMIDOXIME

3,5-DIFLUOROBENZAMIDOXIME

Cat. No.: B7865530
M. Wt: 172.13 g/mol
InChI Key: GYTSCORJTXOMMI-UHFFFAOYSA-N
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Description

3,5-DIFLUOROBENZAMIDOXIME is an organic compound with the molecular formula C7H6F2N2O It is a derivative of benzamidine, characterized by the presence of two fluorine atoms at the 3 and 5 positions on the benzene ring and a hydroxyl group attached to the amidine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIFLUOROBENZAMIDOXIME typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-difluorobenzonitrile.

    Hydrolysis: The nitrile group is hydrolyzed to form the corresponding carboxylic acid.

    Amidation: The carboxylic acid is then converted to the amidine by reaction with hydroxylamine under acidic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the above-mentioned steps with optimization for yield and purity. Industrial processes may also involve continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

3,5-DIFLUOROBENZAMIDOXIME undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted benzamidines depending on the nucleophile used.

Scientific Research Applications

3,5-DIFLUOROBENZAMIDOXIME has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes and receptors.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Material Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,5-DIFLUOROBENZAMIDOXIME involves its interaction with specific molecular targets, such as enzymes. The hydroxyl group and the amidine moiety play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-N-hydroxy-benzamidine
  • 3,5-Difluorobenzamidine
  • Benzamidine

Uniqueness

3,5-DIFLUOROBENZAMIDOXIME is unique due to the specific positioning of the fluorine atoms and the presence of the hydroxyl group. These structural features confer distinct chemical reactivity and biological activity compared to other similar compounds. The fluorine atoms enhance the compound’s stability and lipophilicity, while the hydroxyl group provides additional hydrogen bonding interactions, making it a valuable compound in various research applications.

Properties

IUPAC Name

3,5-difluoro-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTSCORJTXOMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874880-59-8
Record name 3,5-Difluoro-N-hydroxybenzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874880-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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